molecular formula C27H35NO3 B14529418 4-Pentylphenyl 3-cyano-4-(octyloxy)benzoate CAS No. 62435-29-4

4-Pentylphenyl 3-cyano-4-(octyloxy)benzoate

Cat. No.: B14529418
CAS No.: 62435-29-4
M. Wt: 421.6 g/mol
InChI Key: DLKPYBJCMKGBTP-UHFFFAOYSA-N
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Description

4-Pentylphenyl 3-cyano-4-(octyloxy)benzoate is an organic compound with the molecular formula C26H35NO3. It is known for its applications in various scientific fields, including chemistry, biology, and materials science. This compound is characterized by its unique structure, which includes a cyano group and an octyloxy group attached to a benzoate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pentylphenyl 3-cyano-4-(octyloxy)benzoate typically involves the esterification of 4-pentylphenol with 3-cyano-4-(octyloxy)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to large-scale production of this compound.

Chemical Reactions Analysis

Types of Reactions

4-Pentylphenyl 3-cyano-4-(octyloxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group or the ester moiety, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted benzoates or phenyl derivatives.

Scientific Research Applications

4-Pentylphenyl 3-cyano-4-(octyloxy)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of liquid crystals and other advanced materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its use in drug delivery systems and as a potential therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Pentylphenyl 3-cyano-4-(octyloxy)benzoate involves its interaction with specific molecular targets and pathways. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the compound. The octyloxy group provides hydrophobic interactions, which can affect the compound’s solubility and binding affinity to biological targets. The ester moiety can undergo hydrolysis, releasing the active components that exert their effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Pentylphenyl 4-(octyloxy)benzoate
  • 4-Pentylphenyl 4-cyanobenzoate
  • 4-Octyloxyphenyl 3-cyanobenzoate

Uniqueness

4-Pentylphenyl 3-cyano-4-(octyloxy)benzoate is unique due to the presence of both the cyano and octyloxy groups, which confer distinct chemical and physical properties. These functional groups enhance the compound’s versatility in various applications, making it a valuable compound in scientific research and industrial applications.

Properties

CAS No.

62435-29-4

Molecular Formula

C27H35NO3

Molecular Weight

421.6 g/mol

IUPAC Name

(4-pentylphenyl) 3-cyano-4-octoxybenzoate

InChI

InChI=1S/C27H35NO3/c1-3-5-7-8-9-11-19-30-26-18-15-23(20-24(26)21-28)27(29)31-25-16-13-22(14-17-25)12-10-6-4-2/h13-18,20H,3-12,19H2,1-2H3

InChI Key

DLKPYBJCMKGBTP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=C(C=C(C=C1)C(=O)OC2=CC=C(C=C2)CCCCC)C#N

Origin of Product

United States

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